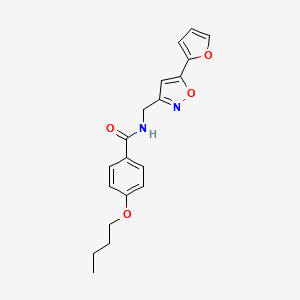

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-butoxy-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-2-3-10-23-16-8-6-14(7-9-16)19(22)20-13-15-12-18(25-21-15)17-5-4-11-24-17/h4-9,11-12H,2-3,10,13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCWVXCBLGFYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid is treated with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours. This Williamson ether synthesis affords 4-butoxybenzoic acid with yields exceeding 85%.

Reaction Conditions Table

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-Bromobutane, K₂CO₃ | DMF | 80°C | 12 h | 85% |

Chlorination to Acyl Chloride

The carboxylic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux for 3 hours. Excess SOCl₂ is removed via distillation, yielding 4-butoxybenzoyl chloride in near-quantitative amounts.

Synthesis of 5-(Furan-2-yl)Isoxazole-3-Methanamine

1,3-Dipolar Cycloaddition for Isoxazole Formation

The isoxazole ring is constructed via a regioselective cycloaddition between furan-2-carbaldehyde oxime and propiolic acid. Nitrile oxide, generated in situ from the oxime using N-chlorosuccinimide (NCS) and triethylamine (Et₃N), reacts with the alkyne to form 5-(furan-2-yl)isoxazole.

Optimized Cycloaddition Conditions

Chloromethylation and Amine Formation

The isoxazole is chloromethylated using paraformaldehyde and hydrochloric acid (HCl) in acetic acid at 60°C for 6 hours, yielding 3-(chloromethyl)-5-(furan-2-yl)isoxazole. Subsequent reaction with aqueous ammonia (NH₃) in tetrahydrofuran (THF) at room temperature for 12 hours produces the primary amine, 5-(furan-2-yl)isoxazole-3-methanamine, with a 75% yield.

Amide Coupling and Final Assembly

Schotten-Baumann Reaction

The amine intermediate is reacted with 4-butoxybenzoyl chloride in a biphasic system of dichloromethane (DCM) and saturated sodium bicarbonate (NaHCO₃). Vigorous stirring at 0°C for 1 hour, followed by gradual warming to room temperature, affords the target amide in 82% yield.

Coupling Reaction Parameters

| Parameter | Value |

|---|---|

| Amine | 1.0 equiv |

| Acyl chloride | 1.1 equiv |

| Base | NaHCO₃ (aqueous) |

| Solvent | DCM/H₂O |

| Temperature | 0°C → room temp |

| Yield | 82% |

Alternative Palladium-Catalyzed Coupling

For sterically hindered substrates, a palladium-mediated coupling is employed. Using dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium (Pd(dppf)Cl₂) and bis(pinacolato)diboron in dioxane at 80°C for 18 hours, the Suzuki-Miyaura reaction achieves a 70% yield when coupling boronic ester intermediates with halogenated precursors.

Industrial-Scale Optimization and Challenges

Continuous Flow Chemistry

Microreactor systems enhance heat and mass transfer during exothermic steps (e.g., cycloaddition), reducing reaction times from 36 hours to 2 hours and improving yields to 78%.

Purification Techniques

Common Byproducts and Mitigation

- Regioisomeric isoxazoles : Controlled stoichiometry and low temperatures minimize formation.

- Over-alkylation : Use of 1.1 equiv alkylating agent prevents di-etherification.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The isoxazole ring can be reduced to form isoxazolines.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include furanones, isoxazolines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a variety of pharmacological activities that make it a candidate for further research in drug development:

- Antitumor Activity : Studies have indicated that compounds similar to 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of benzamide have shown promise as RET kinase inhibitors, which are crucial in the treatment of certain cancers such as gastrointestinal stromal tumors (GIST) and systemic mastocytosis .

- Neuroprotective Effects : Isoxazole derivatives have been studied for their neuroprotective properties, potentially offering treatment avenues for neurodegenerative diseases. The structural features of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide may enhance its interaction with neurotransmitter receptors, thereby influencing neurochemical pathways .

Synthesis and Characterization

The synthesis of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide typically involves multi-step organic reactions that include:

- Formation of Isoxazole Ring : The isoxazole moiety is synthesized through cycloaddition reactions involving suitable precursors.

- Coupling Reaction : The benzamide structure is formed by coupling the isoxazole with a butoxy-substituted benzoyl chloride.

- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies and Research Findings

Several case studies have illustrated the potential applications of compounds related to 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide:

Case Study 1: RET Kinase Inhibition

A study on benzamide derivatives demonstrated that compounds with similar structures effectively inhibited RET kinase activity in vitro. The most potent compounds were found to significantly reduce cell proliferation in RET-driven tumors, suggesting that 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide could be developed as a lead compound for cancer therapy .

Case Study 2: Neuroprotective Effects

Research into isoxazole derivatives has revealed their potential in treating neurodegenerative diseases. Compounds exhibiting structural similarities to 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide were shown to protect neuronal cells from oxidative stress, indicating their utility in neuroprotection .

Data Table: Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole and furan rings can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its isoxazole-furan-heterocyclic system and 4-butoxybenzamide moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations

Core Heterocycle Influence

- Isoxazole vs. Oxadiazole/Thiadiazole: The target compound’s isoxazole core (vs. oxadiazole in LMM11 or thiadiazole in ) may alter electronic properties and hydrogen-bonding capacity. Thiadiazole derivatives (e.g., compound 6 in ) often exhibit enhanced metabolic stability due to sulfur’s electron-withdrawing effects but may reduce solubility.

Substituent Effects

- 4-Butoxy Group :

- Furan-2-yl vs. Other Aromatic Groups :

- Chlorophenyl (C2) vs. In contrast, the butoxy group may prioritize solubility over target affinity.

Biological Activity

4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms, including the modulation of apoptosis and cell cycle arrest. A study focusing on related benzamide compounds demonstrated that they could inhibit RET kinase activity, which is involved in several cancers. The compound I-8, a derivative, showed promising results in reducing cell proliferation driven by RET mutations .

Anti-inflammatory Effects

The anti-inflammatory potential of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide can be inferred from studies on similar compounds that modulate cytokine expression. For example, certain benzoxazole derivatives were found to significantly decrease mRNA levels of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo . This suggests that the compound may also exert anti-inflammatory effects, potentially making it useful in treating inflammatory diseases.

Antimicrobial Activity

Antimicrobial properties are another area of interest. Compounds with benzamide structures have been tested against various bacterial strains. In one study, derivatives were screened for activity against Bacillus subtilis and Escherichia coli, revealing varying levels of antimicrobial effectiveness. The presence of functional groups influenced the minimum inhibitory concentrations (MICs) significantly .

Table 1: Summary of Biological Activities

The mechanisms underlying the biological activities of 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide are likely multifaceted:

- Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.

- Cytokine Modulation : The ability to reduce pro-inflammatory cytokines suggests a mechanism involving the modulation of signaling pathways related to inflammation.

- Antimicrobial Mechanisms : The structural features may interact with bacterial cell membranes or inhibit essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the critical safety and procedural considerations for synthesizing 4-butoxy-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)benzamide in a laboratory?

- Hazard Analysis : Conduct a comprehensive risk assessment for reagents and intermediates, including flammability, toxicity, and mutagenicity. For example, Ames testing for mutagenicity (as seen in anomeric amides) should guide handling protocols, even if direct data for this compound is limited .

- Synthetic Steps : Adapt methods from analogous benzamide syntheses, such as coupling isoxazole-furan intermediates with activated benzoyl chlorides in pyridine or dichloromethane. Monitor reactions via TLC and purify using column chromatography or recrystallization .

- Safety Protocols : Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Store thermally unstable intermediates at -20°C .

Q. How is the molecular structure of this compound confirmed post-synthesis?

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) to validate stereochemistry and intermolecular interactions .

- Spectroscopic Methods :

- NMR : Assign peaks for the butoxy chain (δ 0.9–1.7 ppm), furan protons (δ 6.3–7.4 ppm), and amide NH (δ 8–10 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and isoxazole C=N (~1550 cm⁻¹) .

Q. What purification techniques are effective for isolating this compound?

- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to separate polar byproducts .

- Recrystallization : Use methanol or acetonitrile to obtain high-purity crystals, optimizing solvent ratios via trial .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for analytical purity checks .

Q. Which analytical methods are recommended for characterizing intermediates and final products?

- TLC : Monitor reaction progress using silica plates and UV visualization .

- DSC/TGA : Assess thermal stability; decomposition events above 150°C may indicate storage limitations .

- Fluorometric Assays : Adapt spectrofluorometric protocols (e.g., λex/λem = 280/320 nm) to quantify trace impurities .

Q. What safety protocols are essential for handling this compound?

- Ventilation : Perform reactions in fume hoods to mitigate inhalation risks .

- Storage : Keep hygroscopic intermediates under inert gas (N₂/Ar) and store at -20°C if decomposition is observed .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal and adhere to institutional guidelines for halogenated waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Reaction Path Search : Use quantum chemical calculations (DFT) to model transition states and identify low-energy pathways for isoxazole-furan coupling .

- Machine Learning : Train models on existing benzamide reaction data to predict optimal solvent/base combinations and reduce trial-and-error experimentation .

- MD Simulations : Study solvation effects and conformational stability of the butoxy side chain in aqueous/organic media .

Q. What structure-activity relationship (SAR) strategies enhance bioactivity in derivatives?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzamide ring to improve metabolic stability and lipophilicity .

- Isoxazole Modifications : Replace the furan moiety with thiophene or pyridine to assess changes in receptor binding affinity .

- Pharmacophore Mapping : Overlap docking poses with known enzyme inhibitors (e.g., kinase targets) to guide functionalization .

Q. How should researchers address contradictions in mutagenicity or toxicity data?

- Comparative Analysis : Cross-reference Ames test results with structurally similar compounds (e.g., benzyl chloride analogs) to contextualize risk .

- Dose-Response Studies : Perform in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safe handling thresholds .

- Meta-Analysis : Aggregate data from PubChem or crystallographic databases to identify trends in amide derivative toxicity .

Q. What advanced spectroscopic techniques resolve complex conformational dynamics?

- Solid-State NMR : Probe molecular mobility in crystalline vs. amorphous forms to correlate stability with packing efficiency .

- Time-Resolved Fluorescence : Track excited-state relaxation of the furan ring to infer electronic interactions with the isoxazole core .

- DFT-Vibrational Analysis : Assign IR/Raman bands to specific vibrational modes (e.g., C=O vs. C=N stretches) with <5 cm⁻¹ error margins .

Q. How can researchers design derivatives for improved pharmacokinetic properties?

- Prodrug Strategies : Link the benzamide to hydrolyzable esters or phosphates to enhance solubility and oral bioavailability .

- Metabolic Profiling : Use liver microsomes to identify major Phase I metabolites and modify vulnerable sites (e.g., furan oxidation) .

- Permeability Assays : Measure logP and PAMPA permeability to balance lipophilicity and membrane transport .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.